molecular formula C19H21BrClN3O B15040518 N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4-(4-chlorobenzyl)piperazin-1-amine

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4-(4-chlorobenzyl)piperazin-1-amine

Cat. No.: B15040518
M. Wt: 422.7 g/mol
InChI Key: MMCOZBXNFSOLDI-LPYMAVHISA-N
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Description

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a chlorinated phenylmethyl piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE typically involves multiple steps, including the formation of the brominated methoxyphenyl intermediate and the subsequent coupling with the chlorinated phenylmethyl piperazine. Common reagents used in these reactions include bromine, methoxybenzene, and piperazine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to cell signaling and receptor binding due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)-3-methoxybenzoate: Shares the brominated methoxyphenyl group but lacks the piperazine moiety.

    Bromomethyl methyl ether: Contains a bromomethyl group but differs significantly in overall structure.

Uniqueness

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is unique due to its combination of brominated methoxyphenyl and chlorinated phenylmethyl piperazine groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H21BrClN3O

Molecular Weight

422.7 g/mol

IUPAC Name

(E)-1-(3-bromo-4-methoxyphenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine

InChI

InChI=1S/C19H21BrClN3O/c1-25-19-7-4-16(12-18(19)20)13-22-24-10-8-23(9-11-24)14-15-2-5-17(21)6-3-15/h2-7,12-13H,8-11,14H2,1H3/b22-13+

InChI Key

MMCOZBXNFSOLDI-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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